molecular formula C13H16O4 B2797899 1-[(3,4-Dimethoxyphenyl)methyl]cyclopropane-1-carboxylic acid CAS No. 1267218-80-3

1-[(3,4-Dimethoxyphenyl)methyl]cyclopropane-1-carboxylic acid

Cat. No. B2797899
M. Wt: 236.267
InChI Key: QZFMUWORZRQORO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropanes involves several methods. One of them is the Corey-Chaykovsky Reaction or the Simmons-Smith Reaction . Another method involves the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates . The Pd-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide in the presence of substoichiometric amounts of zinc bromide produces cyclopropyl arenes in very good yields .

Scientific Research Applications

Synthesis and Biological Evaluation

Trans-(1R*,2R*,3R*)-Ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate and its isomers demonstrate significant biochemical utility through their effective inhibition of key enzymes such as cytosolic carbonic anhydrase I and II and acetylcholinesterase. These enzymes are critical targets in the treatment of neurological disorders, showcasing the compound's potential in therapeutic applications (Boztaş et al., 2019).

Chemical Synthesis Techniques

The compound has been utilized in various synthetic pathways, illustrating its versatility in organic synthesis. Notably, cyclopropanation of ethyl 2-(3,4-dimethoxyphenyl)-3-fluoroacrylate followed by Curtius rearrangement and oxidative cleavage of the aromatic ring has been described, highlighting advanced synthetic techniques for producing α-amino acids (Sloan & Kirk, 1997).

Oxidative Scission Studies

Research into the reaction of small-size cycloalkane rings with RuO4 demonstrates the oxidative ring opening of cyclopropanes, providing insights into regioselective scission mechanisms critical for developing novel synthetic routes (Graziano et al., 1996).

Biological Activity of Derivatives

The synthesis of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid showcases the potential for creating bioactive molecules with applications in drug design and pharmacological research (Cetina et al., 2004).

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-16-10-4-3-9(7-11(10)17-2)8-13(5-6-13)12(14)15/h3-4,7H,5-6,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFMUWORZRQORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2(CC2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-Dimethoxyphenyl)methyl]cyclopropane-1-carboxylic acid

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